3`-Deoxy-5`-thymidylic Acid

Catalog No.
S3351077
CAS No.
3715-64-8
M.F
C10H15N2O7P
M. Wt
306.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3`-Deoxy-5`-thymidylic Acid

CAS Number

3715-64-8

Product Name

3`-Deoxy-5`-thymidylic Acid

IUPAC Name

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H15N2O7P

Molecular Weight

306.21 g/mol

InChI

InChI=1S/C10H15N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1

InChI Key

WVNRRNJFRREKAR-JGVFFNPUSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)O

3-Deoxy-5-thymidylic acid, also known as 3-deoxy-thymidine monophosphate, is a nucleotide analog derived from thymidine. This compound consists of a phosphate group, the sugar deoxyribose, and the nucleobase thymine, with a notable absence of a hydroxyl group at the 3' position of the sugar moiety. This structural modification distinguishes it from its parent compound, thymidine monophosphate, which is critical for DNA synthesis and repair in living organisms. The molecular formula for 3-deoxy-5-thymidylic acid is C10H13N2O7PC_10H_{13}N_2O_7P with a molecular weight of approximately 306.211 g/mol .

, primarily involving phosphorylation and polymerization. It can be phosphorylated to form deoxythymidine diphosphate and deoxythymidine triphosphate, which are essential precursors for DNA synthesis. The enzyme thymidylate synthase catalyzes its conversion from deoxyuridine monophosphate (dUMP) using 5,10-methylene tetrahydrofolate as a cofactor . Additionally, it can undergo hydrolysis to release the nucleobase thymine and deoxyribose phosphate under certain conditions.

3-Deoxy-5-thymidylic acid exhibits significant biological activity due to its role in nucleotide metabolism. It is involved in DNA replication and repair mechanisms, where it serves as a substrate for DNA polymerases. Its structural similarity to natural nucleotides allows it to compete with them during DNA synthesis, potentially leading to incorporation into DNA strands . This incorporation can affect DNA stability and function, making it a subject of interest in pharmacological studies.

The synthesis of 3-deoxy-5-thymidylic acid can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as thymidylate synthase to convert dUMP into 3-deoxy-5-thymidylic acid through one-carbon transfer reactions.
  • Chemical Synthesis: Chemical approaches involve the protection and deprotection of functional groups on thymidine derivatives followed by phosphorylation steps to yield the desired nucleotide .
  • Nucleotide Phosphorylation: Phosphorylation of 3-deoxy-thymidine using phosphoric acid derivatives can also produce 3-deoxy-5-thymidylic acid.

3-Deoxy-5-thymidylic acid has several applications in biochemistry and molecular biology:

  • Research Tool: It is used as a substrate in studies involving DNA polymerases and other enzymes related to nucleotide metabolism.
  • Antiviral Agents: Due to its ability to mimic natural nucleotides, it is investigated for potential use as an antiviral agent by inhibiting viral replication processes.
  • Diagnostic

Research on interaction studies involving 3-deoxy-5-thymidylic acid focuses on its binding affinity with various enzymes and proteins involved in nucleotide metabolism. These studies help elucidate its role in competitive inhibition against natural nucleotides during DNA synthesis processes. For instance, investigations have shown that when present alongside natural substrates, it can inhibit the action of thymidine kinase .

Several compounds share structural similarities with 3-deoxy-5-thymidylic acid, each possessing unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Thymidine MonophosphateContains a hydroxyl group at the 3' positionEssential for DNA synthesis; naturally occurring
Deoxyuridine MonophosphateSimilar structure but with uracil instead of thyminePrecursor for thymidine monophosphate
2'-Deoxycytidine MonophosphateContains cytosine instead of thymineInvolved in RNA synthesis; different nucleobase
5-Fluoro-2'-deoxyuridine MonophosphateFluorinated analog affecting RNA metabolismAntiviral properties; used in cancer therapy

The uniqueness of 3-deoxy-5-thymidylic acid lies in its specific modification at the 3' position, which influences its biological activity and interaction with enzymes compared to these other compounds.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

306.06168782 g/mol

Monoisotopic Mass

306.06168782 g/mol

Heavy Atom Count

20

UNII

R6VJB6HJ6Y

Sequence

N

Other CAS

3715-64-8

Wikipedia

2',3'-Dideoxythymidine-5'-Monophosphate

Dates

Last modified: 02-18-2024

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